

3-Methoxybenzylamine chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybenzylamine

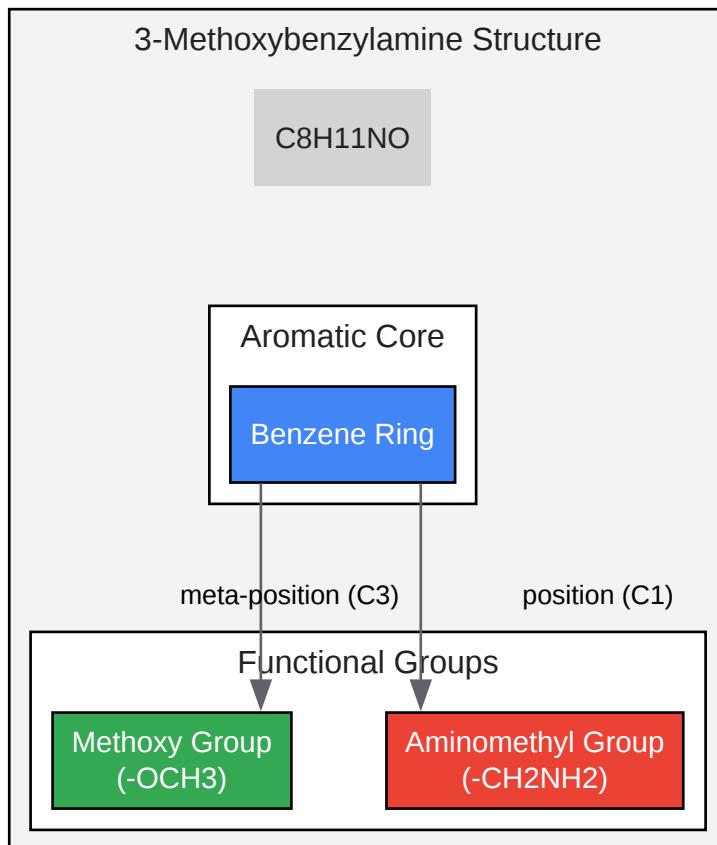
Cat. No.: B130926

[Get Quote](#)

An In-depth Technical Guide to **3-Methoxybenzylamine**: Structure, Properties, and Applications

Introduction

3-Methoxybenzylamine, identified by its CAS number 5071-96-5, is a primary amine that serves as a fundamental building block in organic synthesis.^{[1][2]} Its chemical structure, featuring a benzylamine core with a methoxy group at the meta-position, imparts versatile reactivity, making it a valuable intermediate in the production of more complex molecules.^{[1][3]} This compound is particularly significant in the pharmaceutical industry, where it is utilized in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.^[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, synthesis, and applications of **3-Methoxybenzylamine** for researchers, scientists, and drug development professionals.


Chemical Identity and Structure

3-Methoxybenzylamine is an organic compound consisting of a benzene ring substituted with a methoxymethyl group and an aminomethyl group.^[2] The presence of the primary amine and the methoxy group on the phenyl ring influences its electronic properties and reactivity in various chemical reactions, such as nucleophilic reactions, amidation, and alkylation.^{[1][3]}

Table 1: Chemical Identifiers for **3-Methoxybenzylamine**

Identifier	Value
IUPAC Name	(3-methoxyphenyl)methanamine [4] [5]
Synonyms	m-Anisylamine, Benzenemethanamine, 3-methoxy- [2]
CAS Number	5071-96-5 [2] [4] [6]
Molecular Formula	C ₈ H ₁₁ NO [2] [6]
Molecular Weight	137.18 g/mol [5] [6] [7]
Canonical SMILES	COc1=CC=CC(=C1)CN [2] [5]
InChI Key	GRRIMVWABNHKBX-UHFFFAOYSA-N [2] [7]

| EC Number | 225-779-6[\[5\]](#)[\[7\]](#) |

[Click to download full resolution via product page](#)

Figure 1: Logical diagram of **3-Methoxybenzylamine**'s core components.

Physicochemical and Spectroscopic Data

3-Methoxybenzylamine is typically a colorless to light yellow liquid under normal conditions.[\[2\]](#) It is characterized by its physical and chemical properties which are essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of **3-Methoxybenzylamine**

Property	Value
Appearance	Colorless to light yellow liquid [2]
Boiling Point	140 °C at 37 mmHg [7] [8] [9]
Density	1.072 g/mL at 25 °C [7] [8] [9]
Refractive Index (n _{20/D})	1.547 [7] [8] [9]
Flash Point	113 °C (235.4 °F) - closed cup [7]
Water Solubility	Slightly soluble [2] [8]
pKa	9.03 ± 0.10 (Predicted) [2]

| Storage | Store at 2-8°C under an inert atmosphere; Air sensitive[\[2\]](#)[\[10\]](#) |

The structural identity of **3-Methoxybenzylamine** is confirmed through various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data for **3-Methoxybenzylamine**

Technique	Key Data Points / Observations
¹ H NMR	Spectra available, showing characteristic peaks for aromatic, methoxy, and aminomethyl protons. [11]
¹³ C NMR	Data available, corresponding to the 8 carbon atoms in the structure.
IR Spectroscopy	Spectra available from NIST and other databases, showing characteristic amine and ether stretches. [12]

| Mass Spectrometry | Molecular ion peak at m/z 137, consistent with the molecular weight.[\[11\]](#)
[\[12\]](#) |

Synthesis and Reactivity

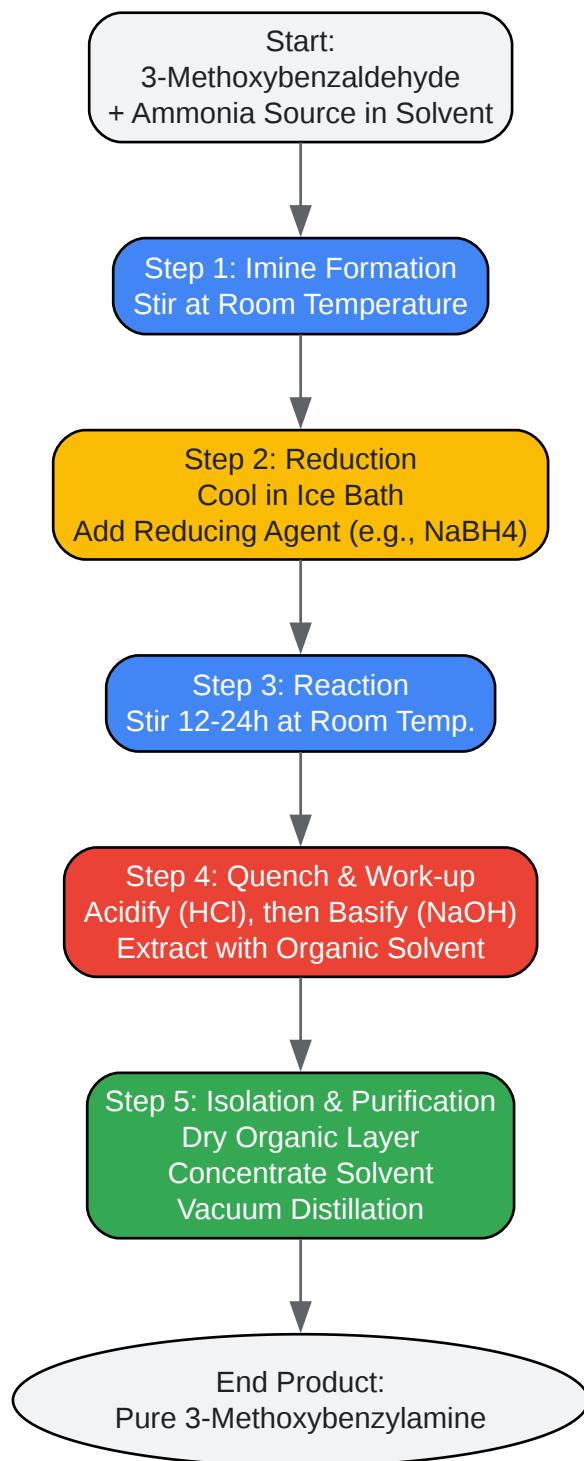
3-Methoxybenzylamine is a versatile primary amine that readily engages in nucleophilic reactions, making it an invaluable intermediate for synthesizing more complex organic molecules.[\[3\]](#) Common synthetic routes to primary amines like **3-methoxybenzylamine** include the reduction of nitriles or the reductive amination of aldehydes.

Experimental Protocol: Synthesis via Reductive Amination

The following is a representative protocol for the synthesis of **3-methoxybenzylamine** from 3-methoxybenzaldehyde, adapted from general procedures for reductive amination.

Objective: To synthesize **3-methoxybenzylamine** by reductive amination of 3-methoxybenzaldehyde using an ammonia source and a reducing agent.

Materials:


- 3-Methoxybenzaldehyde
- Ammonium acetate or Ammonia in methanol

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium borohydride (NaBH_4)
- Methanol (or other suitable solvent like 1,2-dichloroethane)
- 1M Hydrochloric acid (HCl)
- 1M Sodium hydroxide (NaOH)
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Imine Formation:** Dissolve 3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask. Add a source of ammonia, such as ammonium acetate (10 equivalents), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise to the stirred solution, ensuring the temperature remains below 20°C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Quenching and Work-up:** Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~2) to neutralize excess reducing agent.
- **Purification:** Basify the aqueous solution to pH >10 with 1M NaOH. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-methoxybenzylamine**.

- Final Purification: The crude product can be further purified by vacuum distillation to obtain pure **3-methoxybenzylamine**.

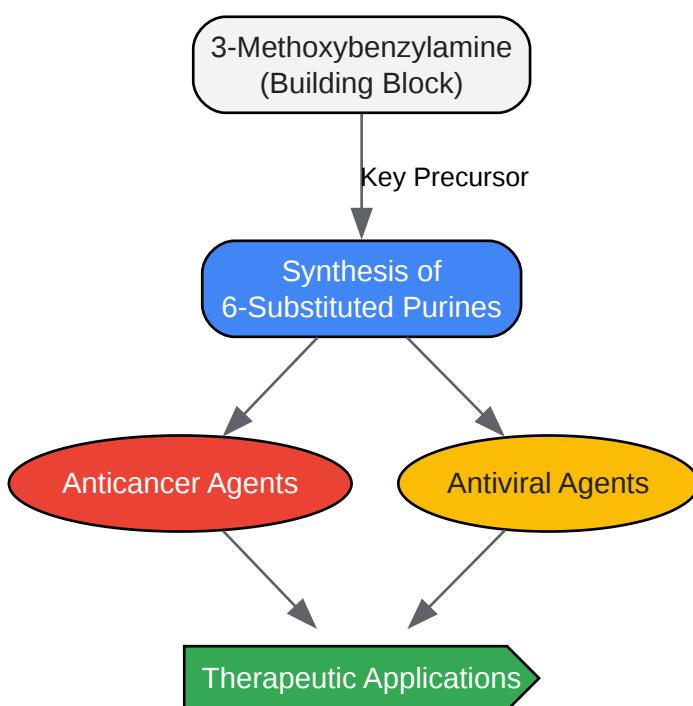

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis of **3-Methoxybenzylamine**.

Applications in Research and Drug Development

The primary application of **3-methoxybenzylamine** is as an intermediate in organic synthesis.
[2] Its structure makes it a valuable precursor for creating more complex molecules with specific functionalities, particularly in the pharmaceutical and specialty chemical industries.[1]

A notable application is in the preparation of 6-substituted purines.[1][8] Purine derivatives are crucial components of numerous therapeutic agents, including those developed as anticancer and antiviral drugs.[1] **3-Methoxybenzylamine** serves as a key building block for introducing the methoxybenzyl moiety into the purine scaffold, which can be critical for the biological activity of the final compound.

[Click to download full resolution via product page](#)

Figure 3: Role of **3-Methoxybenzylamine** in the synthesis of therapeutic agents.

Safety and Handling

3-Methoxybenzylamine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]

Table 4: Safety and Hazard Information for **3-Methoxybenzylamine**

Identifier	Information
Hazard Classifications	Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, STOT SE 3 [7] [9]
Signal Word	Warning [7] [9]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [7] [9]
Precautionary Statements	P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 [7] [9]
Personal Protective Equipment	Eyeshields, gloves, suitable respirator (e.g., type ABEK EN14387 filter) [7]

| Storage Class | 8A - Combustible corrosive hazardous materials[\[7\]](#) |**Need Custom Synthesis?***BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.**Email: info@benchchem.com or [Request Quote Online](#).*

References

- 1. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 2. [benchchem.com](#) [benchchem.com]
- 3. [nbinno.com](#) [nbinno.com]
- 4. [benchchem.com](#) [benchchem.com]
- 5. [mdpi.com](#) [mdpi.com]
- 6. [benchchem.com](#) [benchchem.com]

- 7. jhps.donnu.edu.ua [jhps.donnu.edu.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ias.ac.in [ias.ac.in]
- 10. rsc.org [rsc.org]
- 11. 3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Methoxybenzylamine chemical structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130926#3-methoxybenzylamine-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com